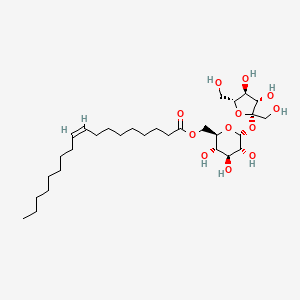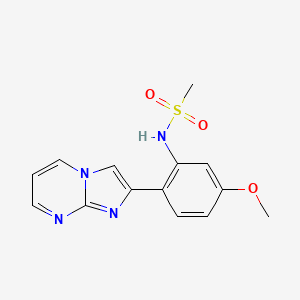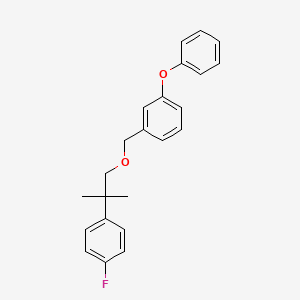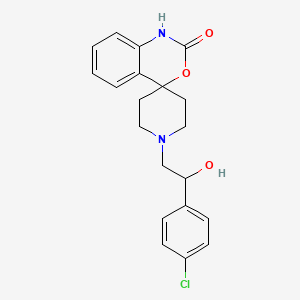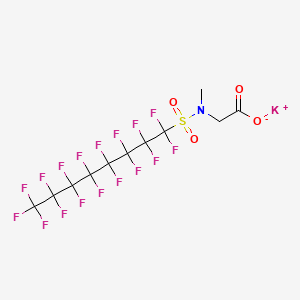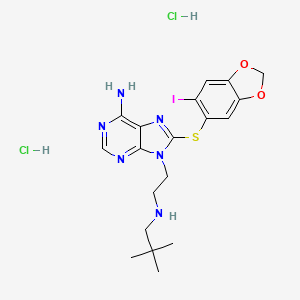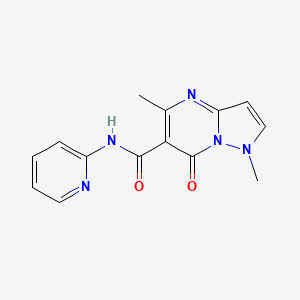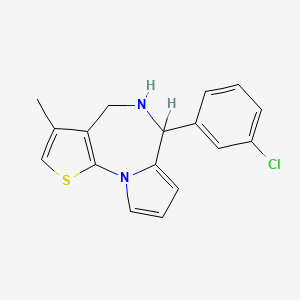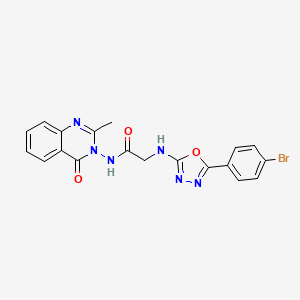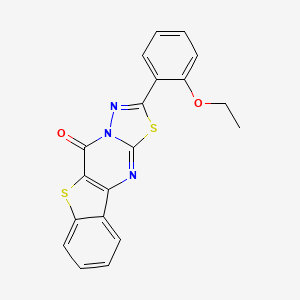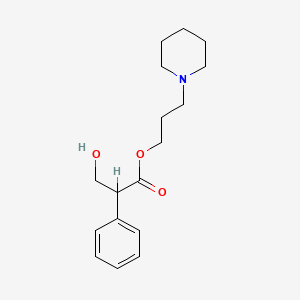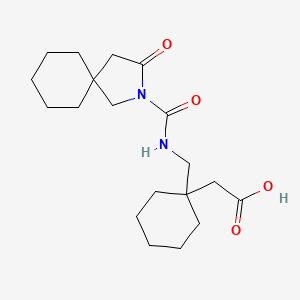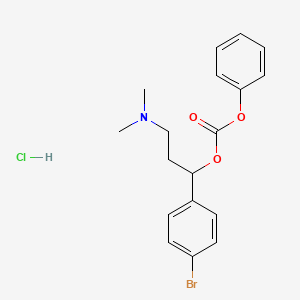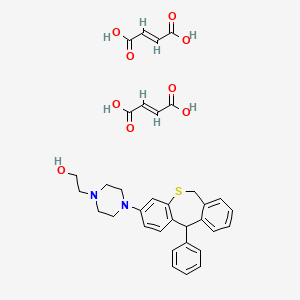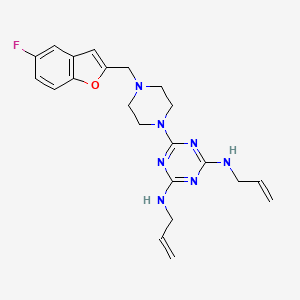
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine is a complex organic compound that features a triazine ring, a benzofuran moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazine ring: Starting from cyanuric chloride, allylamine is introduced under controlled conditions to form the 4,6-bis-allylamino-s-triazine intermediate.
Synthesis of the benzofuran moiety: The benzofuran ring can be synthesized via a cyclization reaction involving a suitable precursor, followed by fluorination to introduce the fluorine atom at the 5-position.
Coupling reactions: The triazine and benzofuran intermediates are then coupled with a piperazine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The allylamino groups can be oxidized to form corresponding oxides.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced derivatives.
Substitution: The fluorine atom on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allylamino groups might yield N-oxides, while substitution of the fluorine atom could result in various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring could facilitate binding to certain proteins, while the benzofuran moiety might interact with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Diamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine
- 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzofuran-2-ylmethyl)piperazine
Uniqueness
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine is unique due to the presence of both allylamino groups on the triazine ring and the fluorine atom on the benzofuran ring. These structural features might confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
CAS No. |
87813-72-7 |
|---|---|
Molecular Formula |
C22H26FN7O |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[4-[(5-fluoro-1-benzofuran-2-yl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26FN7O/c1-3-7-24-20-26-21(25-8-4-2)28-22(27-20)30-11-9-29(10-12-30)15-18-14-16-13-17(23)5-6-19(16)31-18/h3-6,13-14H,1-2,7-12,15H2,(H2,24,25,26,27,28) |
InChI Key |
JNMQZCSUWHRWIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


